molecular formula C13H17Cl2NO B1470996 Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) CAS No. 1363166-13-5

Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)

Cat. No.: B1470996
CAS No.: 1363166-13-5
M. Wt: 274.18 g/mol
InChI Key: APRZPAJFSXWXIH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) involves the reaction of 4-mercaptophenol with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This might include the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted phenyl derivatives, while oxidation and reduction can modify the thiobis(4,1-phenylene) backbone .

Scientific Research Applications

Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is unique due to its specific combination of 2,4-dichlorobenzoyl groups and thiobis(4,1-phenylene) backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

1363166-13-5

Molecular Formula

C13H17Cl2NO

Molecular Weight

274.18 g/mol

IUPAC Name

4-(aminomethyl)-4-(3,4-dichlorophenyl)cyclohexan-1-ol

InChI

InChI=1S/C13H17Cl2NO/c14-11-2-1-9(7-12(11)15)13(8-16)5-3-10(17)4-6-13/h1-2,7,10,17H,3-6,8,16H2

InChI Key

APRZPAJFSXWXIH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC(=O)C2=C(C=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1CC(CCC1O)(CN)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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